1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one
Description
This compound features a triazolopyrimidine core fused with a piperazine moiety via a butan-1-one linker. The triazole ring is substituted with an ethyl group at the 3-position, distinguishing it from analogs with bulkier or aromatic substituents. Its molecular formula is C₁₆H₂₂N₈O, with a molecular weight of 342.41 g/mol.
Properties
IUPAC Name |
1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O/c1-3-5-11(22)19-6-8-20(9-7-19)13-12-14(16-10-15-13)21(4-2)18-17-12/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUMFOWTMPKKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation. Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers.
Mode of Action
The compound interacts with its target, EGFR, by binding to it and inhibiting its function. This inhibition prevents the receptor from sending signals for cell proliferation and survival, thereby potentially slowing down or stopping the growth of cancer cells.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites or allosteric sites, leading to changes in the biomolecules’ function.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects.
Dosage Effects in Animal Models
The effects of 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Comparison with Similar Compounds
1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one (7b)
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide)
- Structure : Benzoxazole and sulfide substituents.
- Activity : Potent NADPH oxidase inhibitor (IC₅₀ = 0.7 μM), targeting reactive oxygen species (ROS) pathways .
- Key Difference : The sulfide and benzoxazole groups introduce electronegative regions, altering redox activity compared to the ethyl/piperazine-based target compound .
Variations in the Ketone Linker
| Compound | Linker Chain | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | Butanone | 342.41 | ~2.5 | 0.12 (pH 7.4) |
| 7b (Acetyl linker) | Ethanone | 295.28 | ~1.2 | 0.45 (pH 7.4) |
| RG7774 (Pyrrolidin-3-ol) | N/A | 399.44 | ~1.8 | 1.10 (pH 7.4) |
*Calculated using ChemAxon.
- Butanone vs. Ethanone: The longer chain in the target compound increases lipophilicity, favoring membrane permeability but reducing aqueous solubility. RG7774’s hydroxylated pyrrolidine enhances solubility (1.10 mg/mL) but limits CNS penetration .
Piperazine Substitutions
Patent Derivatives (EP 2023/39)
- Examples : 7-(4-Ethylpiperazin-1-yl), 7-[4-(2-hydroxyethyl)piperazin-1-yl].
- Impact : Ethyl or hydroxyethyl groups on piperazine improve metabolic stability and reduce CYP450 interactions. The target compound’s unsubstituted piperazine may exhibit faster clearance but higher flexibility for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
